2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(20(22)23)4-5-12(11)17/h3-7H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPDAVBMWHVNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Nitration: The next step is the nitration of the benzene ring. This is usually done by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Amidation: Finally, the compound is subjected to an amidation reaction where the benzothiazole derivative is reacted with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 2 of the nitrobenzamide ring undergoes nucleophilic aromatic substitution (SNAr) due to activation by the electron-withdrawing nitro group (-NO₂). Common nucleophiles and conditions include:
Mechanistic Insight : The nitro group meta to the chloro enhances electrophilicity, while the dimethylbenzothiazole’s steric bulk slightly reduces reaction rates compared to simpler thiazoles .
Reduction Reactions
The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:
Applications : The resultant amine serves as an intermediate for azo-coupling or reductive alkylation .
Hydrolysis Reactions
The amide bond hydrolyzes under acidic or basic conditions:
Kinetics : Hydrolysis is slower in basic media due to stabilization of the amide by resonance.
Cyclization
Intramolecular cyclization occurs under dehydrating conditions (e.g., PPA, 120°C), forming a fused quinazolinone-thiazole system :
Oxidation
The benzothiazole sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| 30% H₂O₂ | AcOH, 60°C, 4h | Sulfoxide derivative | 74 |
| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 82 |
Impact : Sulfone formation enhances electrophilicity, improving binding in medicinal applications .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |
|---|---|---|
| Chloro Substitution | 1.2× faster | Nitro group activation |
| Nitro Reduction | 0.8× slower | Steric hindrance from benzothiazole |
| Amide Hydrolysis | 1.5× faster (acidic) | Resonance destabilization |
Scientific Research Applications
Antimicrobial Applications
Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Pseudomonas aeruginosa | 11 | 48 µg/mL |
Studies have demonstrated that the compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . Further investigations are required to fully elucidate these mechanisms and optimize the compound's antimicrobial properties.
Anticancer Research
The anticancer potential of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has been explored in various studies. The compound has shown promising results against different cancer cell lines, as summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways . Molecular docking studies have further elucidated its binding interactions with cancer-related targets, enhancing our understanding of its therapeutic potential .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzothiazole moiety have been systematically studied to determine their impact on biological activity. For instance, modifications at the nitro group position have been linked to enhanced anticancer activity .
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds exhibiting significant activity were further analyzed for their potential as lead candidates in drug development .
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer effects of this compound against human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives induced apoptosis more effectively than others, suggesting that structural modifications could enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Variations and Core Modifications
Heterocyclic Core Differences
Benzimidazole Analogs :
- Example: 2-Chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-yl]-5-nitrobenzamide (8c) .
- Structural Distinction: Replaces benzothiazole with benzimidazole, introducing a methyl group and 4-ethylphenyl substituent.
- Implications: Increased aromatic bulk may enhance hydrophobic interactions but reduce solubility.
- Thiazole Derivatives: Example: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Structural Distinction: Simpler thiazole core with fluorine substituents.
Thiadiazol Derivatives :
- Example: 2-Chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide .
- Structural Distinction: Incorporates dual thiadiazol rings and a sulfanyl linker.
- Implications: Increased complexity may improve target specificity but complicate synthesis.
Substituent Effects
- Target Compound : 4,5-Dimethyl groups on benzothiazole.
- Analog: 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide . Substituents: Methoxy and methyl groups on the phenyl-thiazole moiety.
Physicochemical Properties
Key Observations :
- The target compound’s dimethyl groups likely increase lipophilicity (higher XLogP3) compared to fluorinated analogs, favoring membrane permeability but reducing aqueous solubility.
- Thiazole/thiadiazol derivatives with additional substituents (e.g., methoxy) exhibit higher polar surface areas, which may limit blood-brain barrier penetration .
Salt Forms and Solubility
Biological Activity
2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the research findings on its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety and a nitrobenzamide group. Its molecular formula is , with a molecular weight of approximately 344.79 g/mol. The presence of chlorine and nitro groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism .
- Protein Binding : The benzothiazole ring facilitates interactions with protein targets, potentially altering their conformation and function. This interaction can disrupt signaling pathways within cells.
Biological Activity Data
Several studies have evaluated the biological activity of this compound, particularly its antidiabetic potential through enzyme inhibition. The following table summarizes key findings related to its inhibitory effects on α-glucosidase and α-amylase:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 10.75 ± 0.52 | |
| α-amylase | 0.90 ± 0.31 | ||
| Acarbose | α-glucosidase | 39.48 ± 0.80 | |
| α-amylase | 5.60 ± 0.30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-withdrawing (nitro) and electron-donating (methyl) groups significantly influences the inhibitory potency of the compound against the target enzymes. Variations in substituents on the benzothiazole ring alter binding affinity and enzyme inhibition efficacy .
Case Studies
- Antidiabetic Activity : In vitro studies demonstrated that the compound effectively inhibits α-glucosidase and α-amylase, leading to reduced blood glucose levels in diabetic models. Molecular docking studies indicated strong binding interactions with active site residues of these enzymes, supporting the observed inhibitory effects .
- Cytotoxicity Studies : Preliminary cytotoxicity assays have suggested that this compound may also exhibit anticancer properties, although further investigation is required to elucidate its mechanism in cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : React 5-chloro-2-amine-substituted benzothiazole derivatives with 2-chloro-5-nitrobenzoyl chloride in pyridine under reflux (12–24 hours), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Route 2 : Use coupling agents like EDCI/HOBt in DMF to facilitate amide bond formation between the benzothiazol-2-amine and activated carboxylic acid derivatives .
- Optimization : Monitor reaction progress via TLC, adjust stoichiometry of acyl chloride (1.2–1.5 equivalents), and control temperature (room temperature for sensitive intermediates, reflux for sluggish reactions).
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; expect retention time consistency (±0.2 min) .
- NMR : Confirm aromatic proton environments (δ 8.5–7.0 ppm for nitro and chloro substituents) and benzothiazole methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry : Look for [M+H]<sup>+</sup> at m/z 376.3 (calculated for C16H13ClN3O3S) .
Q. What spectroscopic and crystallographic methods are suitable for structural elucidation?
- X-ray Crystallography : Use SHELXL for refinement; prepare single crystals via slow evaporation of methanol/chloroform mixtures. Anticipate intermolecular hydrogen bonds (N–H···O/N) stabilizing the amide-thiazole conformation .
- FT-IR : Confirm amide C=O stretch (~1680 cm<sup>−1</sup>) and nitro group asymmetrical stretching (~1520 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Approach :
- Dose-Response Curves : Test across concentrations (0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
- Off-Target Profiling : Use kinase/GPCR panels to identify secondary targets .
- Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes to PFOR enzyme vs. unrelated proteins .
Q. What strategies mitigate low yields in large-scale synthesis?
- Process Chemistry Adjustments :
- Switch from batch to flow chemistry for exothermic steps (e.g., acylation) .
- Replace pyridine with DMAP (0.1 equivalents) as a catalyst to reduce side-product formation .
- Table 1 : Yield optimization under varying conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DCM | 25 | None | 45 |
| THF | 40 | DMAP | 68 |
| Acetonitrile | 60 | Pyridine | 52 |
Q. How do substituent modifications (e.g., nitro → amine) impact bioactivity?
- Case Study : Reduction of the nitro group to amine (via H2/Pd-C) yields 5-amino derivatives. Test in vitro against Trypanosoma brucei:
- Nitro form : IC50 = 1.2 µM (selectivity index = 10).
- Amino form : IC50 = 8.5 µM (selectivity index = 2), indicating nitro’s critical role in target engagement .
Q. What computational methods predict solubility and bioavailability?
- Tools :
- LogP Calculation : Use ChemAxon or ACD/Labs; expected LogP = 3.2 (moderate lipophilicity).
- Solubility Prediction : Employ Abraham solvation parameters; anticipate aqueous solubility ~0.05 mg/mL (requires formulation with cyclodextrins) .
- ADMET Profiling : Run QikProp for CNS permeability (low) and CYP450 inhibition risks .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in crystallographic data vs. computational models?
- Root Cause :
- Static vs. Dynamic States : X-ray structures reflect rigid conformations, while MD simulations show flexibility in the benzothiazole-methyl group .
- Resolution Limits : Data with R > 0.05 may misassign electron density peaks; re-refine with SHELXL using TWIN/BASF commands for twinned crystals .
Q. Why do bioactivity results vary between enzyme assays and cell-based studies?
- Key Factors :
- Membrane Permeability : Poor cellular uptake (e.g., P-gp efflux) may reduce intracellular efficacy despite high enzyme affinity .
- Metabolic Stability : Check for rapid hepatic clearance (e.g., microsomal half-life < 10 min) using LC-MS/MS .
Data Reporting Standards
- Crystallography : Follow CIF guidelines (Acta Crystallographica) for reporting bond lengths/angles (e.g., C–N = 1.36 Å, C–S = 1.71 Å) and hydrogen-bonding networks .
- Spectral Data : Include NMR coupling constants (J = 8–10 Hz for aromatic protons) and IR band assignments in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
